![molecular formula C12H11NO2S B2772338 4-((2-Methylthiazol-4-yl)methoxy)benzaldehyde CAS No. 848316-21-2](/img/structure/B2772338.png)
4-((2-Methylthiazol-4-yl)methoxy)benzaldehyde
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Description
Scientific Research Applications
Drug Development
The thiazole moiety, which is a part of the compound, has been an important heterocycle in the world of chemistry . It contributes to the development of various drugs and biologically active agents . The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .
Anticonvulsant Properties
Thiazole derivatives, including those containing the 1,2,4-triazole ring, have shown significant anticonvulsant properties . This suggests potential applications of the compound in the treatment of seizure disorders.
Antioxidant Activity
Thiazole derivatives have been found to act as antioxidants . This suggests potential applications in conditions where oxidative stress plays a key role.
Anti-inflammatory Activity
Thiazole derivatives have demonstrated anti-inflammatory activity . This suggests potential applications in the treatment of inflammatory conditions.
Antimicrobial Activity
Thiazole derivatives have shown antimicrobial activity . This suggests potential applications in the treatment of various bacterial infections.
Antitumor and Cytotoxic Activity
Thiazole derivatives have shown antitumor and cytotoxic activity . This suggests potential applications in cancer treatment.
properties
IUPAC Name |
4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-9-13-11(8-16-9)7-15-12-4-2-10(6-14)3-5-12/h2-6,8H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHPYGOIPPJVZPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)COC2=CC=C(C=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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